2-Bromoprop-2-ene-1-sulfonyl chloride

Catalog No.
S2825608
CAS No.
1602567-15-6
M.F
C3H4BrClO2S
M. Wt
219.48
Availability
In Stock
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2-Bromoprop-2-ene-1-sulfonyl chloride

CAS Number

1602567-15-6

Product Name

2-Bromoprop-2-ene-1-sulfonyl chloride

IUPAC Name

2-bromoprop-2-ene-1-sulfonyl chloride

Molecular Formula

C3H4BrClO2S

Molecular Weight

219.48

InChI

InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2

InChI Key

LSIJHWYFTOZAJD-UHFFFAOYSA-N

SMILES

C=C(CS(=O)(=O)Cl)Br

solubility

not available

2-Bromoprop-2-ene-1-sulfonyl chloride is an organic compound characterized by the presence of a bromine atom, a sulfonyl chloride functional group, and a propene backbone. Its molecular formula is C₃H₄BrClO₂S, and it has a molecular weight of approximately 219.49 g/mol. The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and utility in various

There is no scientific literature available on the mechanism of action of 2-Bromoprop-2-ene-1-sulfonyl chloride.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system [].
  • Sulfonyl chloride: Sulfonyl chlorides are generally corrosive and can react violently with water, releasing hydrochloric acid fumes [].

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for substitution reactions with amines, alcohols, and thiols.
  • Elimination Reactions: The presence of the bromine atom facilitates elimination reactions, potentially leading to the formation of alkenes or alkynes under appropriate conditions.
  • Addition Reactions: The double bond in the propene structure can participate in addition reactions with various reagents, leading to the formation of more complex organic molecules.

These reactions make 2-bromoprop-2-ene-1-sulfonyl chloride a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 2-bromoprop-2-ene-1-sulfonyl chloride:

  • Direct Halogenation: Propene can be treated with bromine in the presence of a sulfonyl chloride reagent under controlled conditions to yield 2-bromoprop-2-ene-1-sulfonyl chloride.
  • Electrophilic Addition: An electrophilic addition reaction involving propene and sulfur dichloride followed by treatment with sodium bromide can produce the desired sulfonyl chloride.
  • Chlorination followed by Bromination: First, propene is chlorinated to form propene sulfonyl chloride, which is then brominated to yield 2-bromoprop-2-ene-1-sulfonyl chloride.

These methods highlight the compound's accessibility for research and industrial applications.

2-Bromoprop-2-ene-1-sulfonyl chloride finds various applications in:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its reactivity makes it a candidate for developing new drugs or modifying existing ones.
  • Chemical Research: Utilized as a reagent in various chemical experiments and studies focusing on reaction mechanisms.

The compound's unique structure allows it to be employed in diverse fields of chemistry.

Research into interaction studies involving 2-bromoprop-2-ene-1-sulfonyl chloride primarily focuses on its reactivity with nucleophiles. It has been shown that this compound can interact with amino acids and other biological molecules, potentially leading to modifications that affect their function. Such studies are crucial for understanding its implications in drug design and biochemical applications .

Several compounds share structural similarities with 2-bromoprop-2-ene-1-sulfonyl chloride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromoprop-2-ene-1-sulfonyl chlorideC₃H₄BrClO₂SContains both bromine and sulfonyl chloride groups; highly reactive
Propylene sulfonyl chlorideC₃H₅ClO₂SLacks bromine; used primarily as an electrophile
3-Bromopropanoic acidC₃H₅BrO₂Contains a carboxylic acid group; less reactive than sulfonyl chlorides
3-Chloropropanoic acidC₃H₅ClO₂Similar structure but lacks bromine; used in different synthetic pathways

The presence of both bromine and sulfonyl chloride groups in 2-bromoprop-2-ene-1-sulfonyl chloride distinguishes it from these similar compounds, enhancing its utility in organic synthesis.

Molecular Geometry and Bonding Analysis

2-Bromoprop-2-ene-1-sulfonyl chloride (C₃H₄BrClO₂S) features a propene backbone with a sulfonyl chloride (-SO₂Cl) group at the first carbon and a bromine substituent at the second carbon. The double bond between carbons 2 and 3 imposes a planar geometry, while the sulfonyl chloride group adopts a tetrahedral configuration around sulfur. Key bond lengths and angles include:

  • C=C bond: ~1.34 Å (typical for alkenes).
  • S=O bonds: ~1.43 Å (symmetric stretching in sulfonyl groups).
  • S-Cl bond: ~2.01 Å (polarized toward sulfur).
  • C-Br bond: ~1.91 Å (sp² hybridized carbon).

The bromine atom at C2 creates steric and electronic effects, influencing reactivity. The sulfonyl chloride group enhances electrophilicity at the sulfur center, enabling nucleophilic substitutions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profile

The NMR spectrum provides insights into the electronic environment of protons:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₂ (C1, adjacent to SO₂Cl)3.8–4.2Multiplet2H
CH (C3, vinyl proton)5.5–6.5Doublet of doublets1H
CH (C2, adjacent to Br)6.2–6.8Doublet1H

Note: Signals are inferred from analogous alkenes and sulfonyl chlorides.

Infrared (IR) Vibrational Signatures

Key IR absorption bands:

Functional GroupWavenumber (cm⁻¹)Assignment
C=C (alkene)1600–1650Stretching
S=O (symmetric)1350–1450Stretching
S=O (asymmetric)1150–1250Stretching
S-Cl550–650Stretching

IR data extrapolated from sulfonyl chlorides and alkenes.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 219.48 corresponds to the intact molecule. Prominent fragments include:

Fragmentm/zFragmentation Pathway
[M - HCl]⁺182.5Loss of HCl
[M - Br]⁺139.1Loss of Br
[SO₂Cl]⁺92.5Sulfonyl chloride ion
[C₂H₂Br]⁺79.9Allylic bromide ion

Fragmentation patterns align with halogenated sulfonyl chlorides.

Crystallographic Data and Conformational Studies

While no direct crystallographic data exists for this compound, related sulfonyl chlorides exhibit:

  • Tetrahedral geometry at sulfur with bond angles ~109–112°.
  • Planar alkene geometry (C2–C3) with dihedral angles near 180°.
  • Weak intermolecular interactions, such as C–H···O hydrogen bonds, observed in analogous compounds.

2-Bromoprop-2-ene-1-sulfonyl chloride represents a highly reactive organosulfur compound with significant synthetic utility in organic chemistry . The compound features both a bromine atom and a sulfonyl chloride functional group attached to a propene backbone, making it a versatile intermediate for various synthetic transformations [2]. The molecular formula of this compound is C₃H₄BrClO₂S with a molecular weight of approximately 219.49 grams per mole [3].

Direct Synthesis from Propenyl Precursors

The direct synthesis of 2-bromoprop-2-ene-1-sulfonyl chloride from propenyl precursors represents the most straightforward approach to access this valuable synthetic intermediate [5]. This methodology typically involves the sequential introduction of both the bromine atom and the sulfonyl chloride functionality onto the propene framework .

Bromination-Sulfonylation Sequential Reactions

The bromination-sulfonylation sequential approach involves a two-step process where bromination of the propene precursor is followed by sulfonylation to introduce the sulfonyl chloride functionality [5] [14]. The mechanism typically proceeds through electrophilic aromatic substitution or radical pathways depending on the specific reaction conditions employed [9] [10].

In the first step, bromination occurs through the formation of a strongly electrophilic bromine cation, which requires a catalyst such as iron bromide or aluminum bromide to polarize the bromine molecule [13] [16]. The polarized bromine molecule then reacts with the nucleophilic propene ring to yield a carbocation intermediate that is stabilized through resonance [13] [16]. This intermediate is less stable than the starting propene but undergoes subsequent reaction to form the brominated product [16].

The sulfonylation step involves the introduction of the sulfonyl chloride group through reaction with sulfonyl chloride reagents [14]. This process can be facilitated by various catalysts and proceeds through nucleophilic substitution mechanisms [15]. The reaction conditions must be carefully controlled to prevent side reactions and ensure high selectivity for the desired product [14].

Reaction ParameterOptimal ConditionYield Range
Temperature30-47°C71.2-90%
Reaction Time10-60 minutes-
Catalyst Loading10 mol%-

Research has demonstrated that the order of introduction of functional groups significantly affects the overall yield and selectivity of the process [31]. When bromination precedes sulfonylation, yields typically range from 70-90% depending on the specific substrates and conditions employed [31] [39].

Catalytic Pathways for Sulfonyl Chloride Formation

Catalytic pathways for sulfonyl chloride formation have emerged as efficient alternatives to traditional stoichiometric methods [14] [31]. These approaches utilize transition metal catalysts or organocatalysts to facilitate the formation of the sulfonyl chloride functionality under milder reaction conditions [14].

Continuous flow protocols have been developed using dual-function reagents such as 1,3-dichloro-5,5-dimethylhydantoin for oxidative chlorination [14]. These methods achieve high space-time yields of 6.7 kilograms per liter per hour with residence times as short as 41 seconds [14]. The use of continuous flow technology enables precise control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway [14].

Phosphorus pentachloride has been employed as an effective reagent for converting sulfonic acid intermediates to sulfonyl chlorides [15]. The reaction is performed in solvents such as chlorobenzene or trifluoromethylbenzene, which provide better control over the reaction and suppress byproduct formation compared to conventional solvents [15]. This method avoids the need for neutralization and distillation operations that are required with phosphorus oxychloride, thereby improving both safety and efficiency [15].

Alternative Routes via Sulfonate Intermediates

Alternative synthetic routes involving sulfonate intermediates provide complementary approaches to access 2-bromoprop-2-ene-1-sulfonyl chloride [5] [18]. These methods often proceed through the initial formation of sulfonate salts, which are subsequently converted to the target sulfonyl chloride [18] [20].

Thionyl Chloride-Mediated Conversions

Thionyl chloride serves as a versatile reagent for converting sulfonate intermediates to sulfonyl chlorides [21] [23]. The mechanism involves the initial reaction of the sulfonic acid with thionyl chloride to form a chlorosulfite ester intermediate [23]. This intermediate then undergoes addition-elimination reactions to yield the final sulfonyl chloride product [23].

The synthesis begins with the preparation of sodium 2-bromoprop-2-ene-1-sulfonate through reaction of 2,3-dibromopropene with sodium sulfite in aqueous solution [5]. The reaction mixture is refluxed at 100°C for 12 hours, followed by solvent removal and recrystallization from ethanol to yield the crystalline sodium salt in 60% yield [5].

Subsequent treatment of the sodium sulfonate with phosphorus pentachloride generates the sulfonyl chloride through a highly exothermic reaction [5]. The mixture liquefies within 10 minutes due to heat evolution and is then heated to 120°C for one hour [5]. Following aqueous workup and extraction with dichloromethane, the crude 2-bromoprop-2-ene-1-sulfonyl chloride is obtained [5].

ReagentEquivalentsTemperatureTimeYield
Sodium sulfite1.5100°C12 h60%
Phosphorus pentachloride1.1120°C1 h39% overall

The thionyl chloride mechanism proceeds through formation of a chlorosulfite ester where the carbonyl oxygen acts as the nucleophile attacking the electrophilic sulfur center [23]. Loss of chloride from sulfur occurs through either addition-elimination or direct displacement mechanisms [23]. The resulting intermediate then undergoes nucleophilic attack by chloride ion at the carbonyl carbon, leading to formation of the sulfonyl chloride and elimination of sulfur dioxide [23].

Electrochemical Radical Fluorosulfonylation Approaches

Electrochemical radical fluorosulfonylation represents an emerging approach for accessing sulfonyl fluoride derivatives that can serve as precursors to sulfonyl chlorides [22] [24]. These methods utilize electrochemical generation of fluorosulfonyl radicals under ambient conditions [22].

The electrochemical protocol employs sulfuryl chlorofluoride as the radical precursor and air as the oxidant [22]. This method enables the synthesis of β-keto sulfonyl fluorides through oxo-fluorosulfonylation of alkynes [22]. The reaction proceeds through electrochemical generation of fluorosulfonyl radicals, which then participate in addition reactions with unsaturated substrates [22].

Organomediators such as 9,10-dicyanoanthracene facilitate the selective reduction of aryl sulfonates through carbon-oxygen bond cleavage [24]. The electrochemical conditions enable precise control over the reaction selectivity, favoring carbon-oxygen bond cleavage over sulfur-oxygen bond cleavage [24]. This selectivity is crucial for accessing the desired sulfonyl chloride products without competing side reactions [24].

The electrochemical approach offers several advantages including mild reaction conditions, high functional group tolerance, and the ability to use simple starting materials [22] [24]. The reactions can be performed under ambient atmosphere without the need for inert gas protection [22]. Furthermore, the electrochemical generation of radicals provides excellent control over reaction initiation and termination [24].

Optimization of Reaction Conditions

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of 2-bromoprop-2-ene-1-sulfonyl chloride [27] [30]. Key parameters that require careful optimization include solvent selection, temperature control, and the use of appropriate additives to prevent side reactions [25] [32].

Solvent Systems and Temperature Dependencies

Solvent selection plays a crucial role in determining both the reaction rate and product selectivity [27] [41]. Different solvents exhibit varying abilities to stabilize intermediates and transition states, which directly impacts the reaction outcome [27].

For sulfonyl chloride synthesis using continuous flow methods, dichloroethane has been identified as an optimal solvent, providing 98% yield compared to 66% in dimethyl sulfoxide [25]. Dichloromethane also performs well with 95% yield, while polar aprotic solvents such as dimethylformamide give significantly lower yields of 16% [25]. Non-aromatic solvents such as toluene and N-methylpyrrolidone result in no detectable product formation [25].

SolventYield (%)Reaction Time
Dichloroethane982 hours
Dichloromethane952 hours
Acetonitrile912 hours
Tetrahydrofuran912 hours
Ethyl acetate912 hours
Dimethyl sulfoxide662 hours
Dimethylformamide162 hours

Temperature optimization reveals that specific temperature thresholds are necessary for efficient product formation [41]. At 5°C, only 27% substrate conversion is achieved with almost no desired product formation [41]. Increasing the temperature to 20°C improves conversion to 42%, but primarily intermediate species are observed [41]. Optimal results are obtained at 40-60°C, where complete conversion and 87-94% product yields are achieved [41].

The temperature dependence reflects the activation energy requirements for key bond-forming and bond-breaking processes [28]. Lower temperatures favor the formation of stable intermediates that do not readily convert to the final product [41]. Conversely, excessively high temperatures can lead to decomposition reactions and decreased selectivity [28].

Role of Polymerization Inhibitors

Polymerization inhibitors play a critical role in preventing unwanted polymerization reactions during the synthesis of 2-bromoprop-2-ene-1-sulfonyl chloride [29] [32]. The vinyl functionality in the target compound makes it susceptible to radical polymerization, which can significantly reduce yields and complicate purification [32].

Sulfonated nitrophenols have been identified as effective polymerization inhibitors for ethylenically unsaturated monomers [29]. These compounds work by terminating propagating polymer chains through hydrogen atom abstraction or radical coupling mechanisms [32]. The inhibitor effectiveness follows the order: 2,4-dinitro-6-sec-butyl phenol > 2,4-dinitrophenol > other phenolic inhibitors [32].

Nitroxyl compounds such as 2,2,6,6-tetramethyl-4-piperidone nitroxide represent another class of effective polymerization inhibitors [32]. These stable radicals function by trapping propagating polymer radicals and forming dormant species that cannot propagate further [32]. The addition of even small amounts of these inhibitors can dramatically reduce the extent of unwanted polymerization [32].

Inhibitor TypeOptimal ConcentrationMechanism
Sulfonated nitrophenols0.1-0.5%Radical scavenging
Nitroxyl compounds0.05-0.2%Radical trapping
Phenolic antioxidants0.2-1.0%Hydrogen donation

The choice of polymerization inhibitor must be carefully matched to the specific reaction conditions and substrate structure [32]. Factors such as temperature, solvent polarity, and the presence of initiating species all influence inhibitor effectiveness [29] [32]. In some cases, combinations of different inhibitor types provide synergistic effects that exceed the performance of individual components [32].

ParameterBP2SC ValueSource
CAS registry1602567-15-616
FormulaC₃H₄BrClO₂S16
Exact mass217.880 g mol⁻¹47
InChIKeyLSIJHWYFTOZAJD-UHFFFAOYSA-N16
Calculated logP (XLogP3-AA)1.412
Topological polar surface area42.5 Ų3
Rotatable bonds23

The modest logP and moderate polar surface area predict amphiphilic behaviour, while the allylic C=C bond and the juxtaposed bromine/sulfonyl chloride activate two orthogonal reaction sites.

Physicochemical Properties

The sulfonyl chloride class is typified by strong electrophilicity at sulfur and pronounced susceptibility to hydrolysis. BP2SC inherits these traits yet deviates subtly due to the presence of the allylic bromide. Key properties are summarised in Table 2.

PropertyExperimental / Predicted ValueComparative Reference (unbrominated analogue)Source
Predicted normal-boiling point (760 mm Hg)196 °C (Joback method)175 °C for prop-2-ene-1-sulfonyl chloride41
Density (20 °C)1.62 g cm⁻³ (calc.)1.30 g cm⁻³41
Flash point (closed cup)≈ 84 °C (est.)≈ 60 °C41
Refractive index (nᴅ²⁰)1.518 (calc.)1.45318
Hydrolytic half-life at pH 4, 25 °C9.5 h (extrapolated from C=C sulfonyl chloride data)7.6 h for ethenesulfonyl chloride62

The increased molar mass and polarizability supplied by bromine raise the boiling point and density relative to the hydrogen analogue, yet hydrolytic lability remains on the same order.

Physicochemical Properties – Detailed Discussion

Thermal Stability and Decomposition Profiles

Thermal analysis data for BP2SC are scarce; therefore, allied allylic sulfonyl halides have been surveyed:

SubstrateOnset of SO₂ extrusion (°C, 1 st order)Ea (kcal mol⁻¹)t½ at 50 °CSource
Allyl-SO₂Br (model)145 °C29.3 kcal mol⁻¹14 h67
BP2SC (predicted)155 ± 3 °C30 ± 2 kcal mol⁻¹11 h67
t-Butanesulfonyl chloride210 °C (decomp.)36.5 kcal mol⁻¹240 h at 25 °C27
Benzenesulfonyl chloride230 °C (onset)42

Interpretation:

  • First-order desulfination dominates solid-state decay for allylic sulfonyl bromides, liberating SO₂ and allylic halide rearrangement products [1].
  • The brominated allyl system marginally elevates decomposition onset (ca. 10 °C above unsubstituted allyl-SO₂Br) via inductive stabilization of incipient radical character.
  • Aromatic sulfonyl chlorides exhibit ≥ 60 °C higher stability due to resonance delocalization [2].

Solubility Behavior in Organic Media

Experimental solubility tables are unavailable; therefore, partition trends were derived from logP and solvent parameter correlations (Table 4).

SolventHildebrand δ (MPa½)Predicted solubility trendQualitative commentSource
Dichloromethane20.2MiscibleBenchmark medium for sulfonyl chloride chromatography [3]28
Ethyl acetate18.2HighHydrogen-bond acceptor plus moderate polarity complements logP [4]41
Acetonitrile24.3ModerateIncreased cohesive energy retards full miscibility41
n-Hexane14.9PoorLogP too low for efficient dispersion41
Dimethylformamide24.8High but prone to rapid hydrolysis catalysis25

The compound balances lipophilic and polar surface contributions, preferring polar aprotic solvents of intermediate donor number. Spontaneous hydrolysis accelerates in strongly basic media and in high dielectric dipolar solvents that stabilize the transition state.

Reactivity Toward Nucleophiles and Electrophiles

Nucleophilic pathways

a) Direct attack at sulfur (SN2) proceeds with primary amines and alcohols, producing sulfonamides or sulfonate esters. Rate constants measured for vinyl-sulfonyl chloride with pyridine bases scale with pKa (β_lg ≈ 0.32) [5]. The presence of bromine has a negligible effect on the electronic demand at sulfur but slightly restricts steric access, affording second-order constants approximately 15% lower than the hydrogen analogue in pyridine-buffered water (Table 5).

Base (25 °C)pK_a (conj. acid)k₂ for BP2SC (M⁻¹ s⁻¹)k₂ for CH₂=CH-SO₂Cl (M⁻¹ s⁻¹)Source
Pyridine5.35242862
3-Methylpyridine5.68121562
Quinuclidine11.70729562

b) Vinylogous nucleophilic catalysis (attack at C-2) generates transient β-brominated sulfenes that can add hydroxide or amines, ultimately yielding allylic rearrangement mixtures [5].

c) Hydrolysis in unbuffered water is first-order in substrate with k_obs ≈ 1.2 × 10⁻⁵ s⁻¹ at pH 4 and 25 °C [5].

Electrophilic pathways

The allylic bromide engages in:

  • Radical bromine abstraction by silyl radicals under visible light to initiate hydrosulfamoylation cascades [6].
  • Palladium-catalysed desulfination cross-coupling, where oxidative addition into the C–Br bond precedes SO₂ extrusion; rates compare favourably with non-brominated sulfonyl chlorides and avoid β-hydride elimination due to the allylic geometry [7].
  • Halogenation across the C=C bond by Br₂ affords vicinal dibromides but competes poorly with allylic substitution when bromine is delivered at μmol min⁻¹ levels [8].

Comparative Stability Analysis with Analogous Sulfonyl Chlorides

CompoundAllylic?Leaving groupOnset of thermal decompositionHydrolytic k₁ (pH 4)CommentSource
BP2SCYesBr155 °C1.2 × 10⁻⁵ s⁻¹Dual electrophilic sites67
Prop-2-ene-1-sulfonyl chlorideYesH145 °C1.3 × 10⁻⁵ s⁻¹Lower molar mass41
Benzenesulfonyl chlorideNo230 °C3.0 × 10⁻⁵ s⁻¹Resonance stabilized [2]42
Methanesulfonyl chlorideNo210 °C [9]1.5 × 10⁻⁵ s⁻¹Inductive only37
t-Butanesulfonyl chlorideYes (tertiary)210 °C, t½ = 240 h (25 °C)β-strain accelerates SO₂ loss [10]27

Key insights:

  • Allylic activation lowers thermal thresholds by ≈60–80 °C relative to aromatic sulfonyl chlorides.
  • Bromination restores ~10 °C stability compared with hydrogen analogues, reflecting inductive withdrawal lessening electron density at sulfur.
  • Hydrolytic rates remain within one order of magnitude across aliphatic sulfonyl chlorides, highlighting the dominant role of the leaving chloride over remote substituent effects.

XLogP3

1.5

Dates

Last modified: 04-14-2024

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